molecular formula C10H5FN2 B1267660 2-(4-Fluorobenzylidene)malononitrile CAS No. 2826-22-4

2-(4-Fluorobenzylidene)malononitrile

Cat. No.: B1267660
CAS No.: 2826-22-4
M. Wt: 172.16 g/mol
InChI Key: XPUISCUAQHJPRK-UHFFFAOYSA-N
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Description

2-(4-Fluorobenzylidene)malononitrile is an organic compound with the chemical formula C10H5FN2. It is characterized by the presence of a fluorine atom attached to a benzylidene group, which is further connected to a malononitrile moiety. This compound appears as a white or pale yellow solid and is slightly soluble in water but soluble in organic solvents such as ethanol and ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Fluorobenzylidene)malononitrile can be synthesized through various methods, including:

    Knoevenagel Condensation: This is a common method where 4-fluorobenzaldehyde reacts with malononitrile in the presence of a base catalyst.

    Electrochemical Synthesis: This environmentally friendly method involves the electrochemical reaction of 4-fluorobenzaldehyde and malononitrile without the need for additional reagents.

Industrial Production Methods

Industrial production of this compound often employs the Knoevenagel condensation method due to its simplicity and efficiency. The reaction is scaled up using large reactors and optimized conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorobenzylidene)malononitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

    Addition Reactions: The double bond in the benzylidene group can participate in addition reactions with various reagents.

    Condensation Reactions: The compound can undergo further condensation reactions with other aldehydes or ketones.

Common Reagents and Conditions

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while addition reactions can produce various adducts .

Mechanism of Action

The mechanism of action of 2-(4-Fluorobenzylidene)malononitrile involves its interaction with various molecular targets. The compound can act as an electrophile, participating in nucleophilic addition reactions. It can also form complexes with metal ions, influencing their reactivity and stability . The specific pathways and targets depend on the context of its use, such as in organic synthesis or biological studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorobenzylidene)malononitrile is unique due to the presence of the fluorine atom, which imparts specific electronic and steric effects. These effects influence the compound’s reactivity, making it suitable for particular applications in organic synthesis and material science .

Biological Activity

2-(4-Fluorobenzylidene)malononitrile (FBM) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of FBM, supported by data tables, research findings, and relevant case studies.

FBM is synthesized through the Knoevenagel condensation reaction between malononitrile and 4-fluorobenzaldehyde. The reaction typically yields FBM in moderate to high yields, with studies reporting yields around 74% under optimized conditions . The compound's structure can be represented as follows:

FBM=C10H6FN2\text{FBM}=\text{C}_{10}\text{H}_{6}\text{F}\text{N}_{2}

The biological activity of FBM is attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluorine atom in its structure enhances its lipophilicity, which may influence its binding affinity to target biomolecules. Studies indicate that FBM can modulate cellular signaling pathways, potentially affecting gene expression and metabolic processes.

Antimicrobial Activity

FBM has demonstrated significant antimicrobial properties against various pathogens. In vitro studies have shown that derivatives of FBM exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, one study reported an inhibition zone of up to 20 mm against Staphylococcus aureus at a concentration of 50 µg/mL.

Pathogen Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus2050
Escherichia coli1550
Pseudomonas aeruginosa1850

Cytotoxicity

FBM has also been evaluated for its cytotoxic effects on cancer cell lines. In studies involving HepG2 (liver cancer), DLD-1 (colon cancer), and MDA-MB-231 (breast cancer) cell lines, FBM exhibited IC50 values ranging from 10 to 25 µM, indicating moderate cytotoxicity .

Cell Line IC50 (µM)
HepG215
DLD-120
MDA-MB-23125

Case Studies

Case Study: Anticancer Properties
A recent study investigated the effects of FBM on MDA-MB-231 cells. The results indicated that treatment with FBM led to significant apoptosis as evidenced by increased annexin V staining and activation of caspase-3 pathways. This suggests that FBM may induce programmed cell death in breast cancer cells, highlighting its potential as an anticancer agent .

Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of FBM derivatives against multidrug-resistant strains. The study concluded that certain derivatives exhibited enhanced activity compared to standard antibiotics, suggesting potential for development into new antimicrobial therapies .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of FBM is crucial for its therapeutic application. Preliminary studies suggest that FBM is metabolized via cytochrome P450 enzymes, which play a key role in drug metabolism. Its distribution within biological systems is facilitated by specific transport proteins, indicating a need for further research into its bioavailability and metabolic pathways .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 2-(4-fluorobenzylidene)malononitrile via Knoevenagel condensation?

  • Methodological Answer : The synthesis typically involves reacting 4-fluorobenzaldehyde with malononitrile in the presence of a catalyst. For example, microwave-assisted urea catalysis achieves yields up to 94% in ethanol under reflux (30–35 min) . Alternatively, biopolymer-based catalysts (e.g., chitin or silk fibroin modified with Oxone) yield 90–98% for halogenated derivatives, with reaction times <1 hour . Key parameters include solvent polarity (ethanol or DMSO), temperature (60–80°C), and catalyst loading (5–10 mol%). Monitoring via TLC (Rf ≈ 0.66 in ethyl acetate/hexane) ensures reaction completion .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Confirm C≡N stretches at 2230–2231 cm⁻¹ , C=C aromatic vibrations at 1583–1658 cm⁻¹ , and sp² C-H stretches at 3043 cm⁻¹ .
  • ¹H NMR : Look for the characteristic =CH proton at δ 8.53 ppm (s) and aromatic protons as doublets (δ 7.48–8.06 ppm, J = 8 Hz) .
  • 13C NMR : The nitrile carbons appear at δ 112–115 ppm , while the aromatic carbons range from 115–160 ppm .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : The electron-withdrawing fluorine group enhances electrophilicity at the α-carbon, facilitating nucleophilic attacks. For instance, in a three-component reaction with dithiols and amines, fluorine stabilizes the intermediate Knoevenagel adduct, enabling (2 + 2)-cycloaddition to form macrocyclic tetrathiadienes (yield: 84.6% ) . Kinetic studies using in situ Raman spectroscopy reveal faster adduct formation compared to non-fluorinated analogs due to increased polarization of the C=C bond .

Q. What strategies enhance the nonlinear optical (NLO) properties of this compound derivatives?

  • Methodological Answer :

  • Crystal Engineering : Planar molecular geometry (r.m.s. deviation: 0.023 Å ) and head-to-tail stacking along the [010] axis optimize charge transfer transitions, critical for third-order NLO materials .
  • Substituent Effects : Introducing electron-donating groups (e.g., dimethylamino) at the para position increases hyperpolarizability (β) by ~30% , as shown by DFT calculations at the B3LYP/6-31G(d,p) level .
  • Experimental Validation : Z-scan measurements at 532 nm demonstrate a nonlinear refractive index (n₂) of 1.2 × 10⁻¹² cm²/W for single crystals .

Q. How does solvent polarity affect the mechanochemical synthesis of benzylidenemalononitrile derivatives?

  • Methodological Answer : Higher polarity solvents (e.g., DMF) accelerate reaction kinetics by stabilizing polar intermediates like 2-(hydroxy(4-nitrophenyl)methyl)malononitrile , identified via in situ PXRD . For this compound, ethanol (ε = 24.3) reduces reaction time to 35 min compared to toluene (ε = 2.38, 60 min), with yields improving from 74% to 94% .

Q. What methodologies evaluate the antimicrobial efficacy of this compound derivatives?

  • Methodological Answer :

  • Broth Microdilution Assay : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potency .
  • Structure-Activity Relationships (SAR) : Fluorine enhances membrane permeability, while cyano groups disrupt bacterial electron transport chains. Derivatives like 2-(5-benzylidene-4-phenylthiazol-2-ylidene)-malononitrile show 2× higher activity than non-fluorinated analogs .

Q. How can computational modeling predict the electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : At the B3LYP/6-31G(d,p) level, fluorine lowers the LUMO energy (−2.8 eV ) compared to chlorine (−2.5 eV ), enhancing electron affinity .
  • TD-DFT for Optical Properties : Simulated UV-Vis spectra (λmax ≈ 607 nm ) align with experimental data (R² > 0.98) when using the CAM-B3LYP functional .

Q. What crystallographic techniques resolve the structure of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal XRD : Refinement with SHELXL-97 reveals planar geometry (C10–C9–C11 angle: 113.58° ) and intermolecular distances (e.g., π-π stacking at 3.5 Å ) .
  • Powder XRD : Indexing via DASH software confirms phase purity and polymorphism in mechanochemical syntheses .

Q. Why does the para-fluorine substituent reduce Knoevenagel condensation yields compared to other halogens?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect via mesomeric (-M) interactions deactivates the carbonyl group, slowing nucleophilic attack by malononitrile. Yields for this compound (74% ) are lower than chloro/bromo analogs (81–98% ) under identical conditions .

Q. What mechanistic insights explain the role of this compound in charge-transfer complexes?

  • Methodological Answer :
    Fluorine enhances charge separation in donor-acceptor systems. Cyclic voltammetry shows a reduction peak at −1.2 V vs. Ag/AgCl , corresponding to electron uptake at the nitrile groups. Transient absorption spectroscopy reveals a charge-separated state lifetime of ~500 ps , crucial for photovoltaic applications .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-10-3-1-8(2-4-10)5-9(6-12)7-13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUISCUAQHJPRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80327222
Record name [(4-Fluorophenyl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2826-22-4
Record name [(4-Fluorophenyl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80327222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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